molecular formula C8H5ClO2 B177630 6-Chloro-3H-isobenzofuran-1-one CAS No. 19641-29-3

6-Chloro-3H-isobenzofuran-1-one

Cat. No. B177630
M. Wt: 168.57 g/mol
InChI Key: NUAVXUHBPNMQEV-UHFFFAOYSA-N
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Patent
US04409017

Procedure details

A mixture of 6-chlorophthalide (2.0 g) and potassium cyanide (2.0 g) was stirred at a temperature of 180° C. for a period of 4 hours. The solid was cooled, dissolved in water and the solution was acidified with concentrated hydrochloric acid. The dark brown solid was collected, washed with water and dried. The crude solid was dissolved in ethyl acetate, the solution was treated with charcoal, filtered, and the solvent was evaporated to give 4-chloro-2-carboxyphenylacetonitrile (1.70 g) as pale yellow crystals mp 120° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][O:7][C:8]2=[O:9])=[CH:4][CH:3]=1.[C-:12]#[N:13].[K+].Cl>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][C:12]#[N:13])=[C:10]([C:8]([OH:7])=[O:9])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C2COC(=O)C2=C1
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred at a temperature of 180° C. for a period of 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solid was cooled
CUSTOM
Type
CUSTOM
Details
The dark brown solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
the solution was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)CC#N)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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